

Samuraciclib: A Technical Overview of Early-Phase Clinical Trial Data

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Compound of Interest

Compound Name: *Samuraciclib hydrochloride hydrate*

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Introduction

Samuraciclib (formerly CT7001/ICEC0942) is a first-in-class, orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] As a critical regulator of both the cell cycle and transcription, CDK7 has emerged as a compelling therapeutic target in oncology.[1][2] Samuraciclib's mechanism of action involves the dual inhibition of cell cycle progression and the transcription of key oncogenes, demonstrating potential in a variety of solid tumors, including breast, prostate, ovarian, and colorectal cancers.[1][2][3] This technical guide provides an in-depth summary of early-phase clinical trial data for Samuraciclib, focusing on quantitative outcomes, experimental protocols, and the underlying signaling pathways.

Mechanism of Action

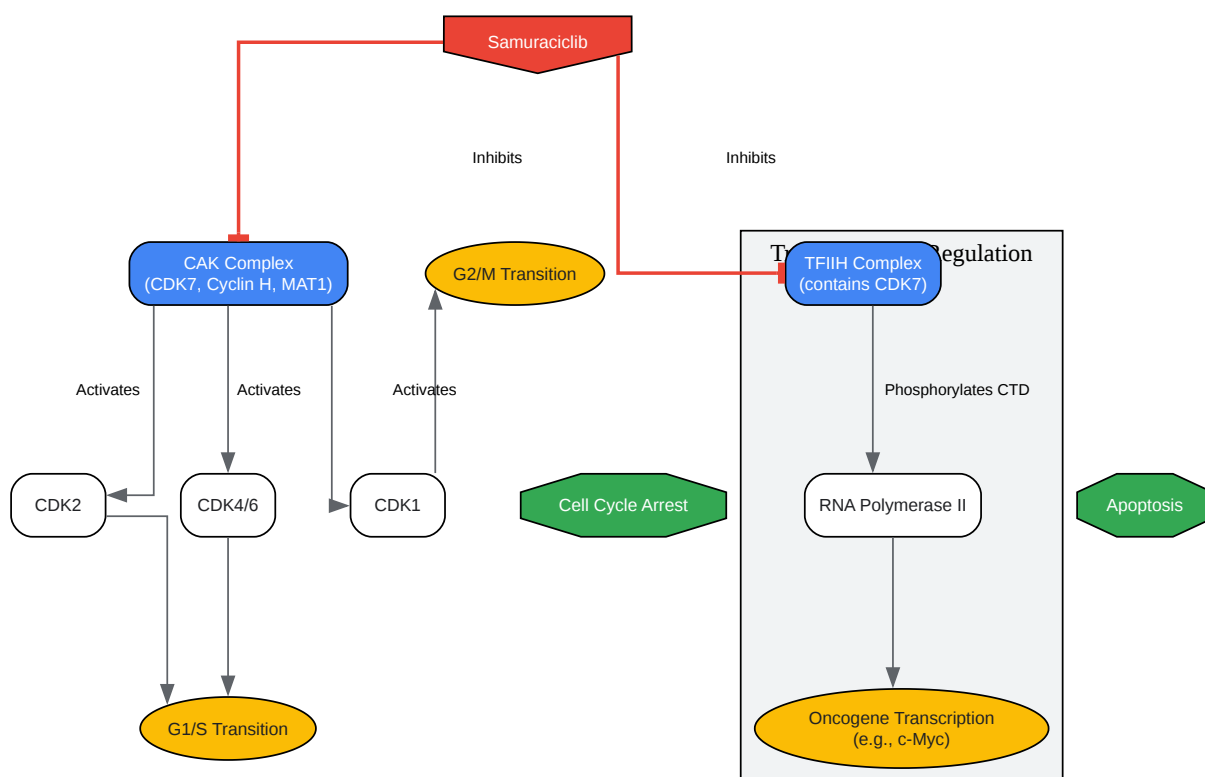
Samuraciclib functions as an ATP-competitive inhibitor of CDK7.[1] CDK7 is a core component of two crucial cellular complexes:

- **CDK-Activating Kinase (CAK) Complex:** In conjunction with Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, Samuraciclib disrupts this activation cascade, leading to cell cycle arrest.[1]

- General Transcription Factor TFIID: As a subunit of TFIID, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation of transcription.[1] Samuraciclib's inhibition of this process dampens the transcription of key cancer-driving genes, particularly those with super-enhancers, such as c-Myc.[1]

This dual mechanism of action, targeting both cell cycle machinery and oncogenic transcription, forms the basis of Samuraciclib's anti-neoplastic activity.

Signaling Pathway



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Caption: Dual mechanism of action of Samuraciclib targeting cell cycle and transcription.

Early-Phase Clinical Trial Data

Samuraciclib has been evaluated in several early-phase clinical trials, both as a monotherapy and in combination with other agents. The following tables summarize the key quantitative data from these studies.

Table 1: Phase 1/2 Modular Study (NCT03363893) - Monotherapy and Combination Data[2][4][5][6][7]

Module	Patient Population	Treatment	N	Key Efficacy Metric	Result
1A	Advanced Solid Tumors	Samuraciclib Monotherapy (Dose Escalation)	44	Disease Control Rate (DCR)	53% (19/36 evaluable)[4]
1B-1	Triple Negative Breast Cancer (TNBC)	Samuraciclib Monotherapy (360 mg QD)	23	Clinical Benefit Rate (CBR) at 24 weeks	20.0% (4/20 evaluable)[4]
2A	HR+/HER2- Advanced Breast Cancer (post-CDK4/6i)	Samuraciclib (240 or 360 mg QD) + Fulvestrant	31	Clinical Benefit Rate (CBR)	36.0% (9/25 evaluable)[5][4]
2A	HR+/HER2- Advanced Breast Cancer (post-CDK4/6i, TP53 wild-type)	Samuraciclib + Fulvestrant	19	Clinical Benefit Rate (CBR)	47.4% (9/19)[5][4]
2A	HR+/HER2- Advanced Breast Cancer (post-CDK4/6i)	Samuraciclib + Fulvestrant	25	Median Progression-Free Survival (mPFS)	3.7 months[6]
2A	HR+/HER2- Advanced Breast Cancer (post-CDK4/6i,	Samuraciclib + Fulvestrant	19	Median Progression-Free Survival (mPFS)	7.4 months[6][7]

	TP53 wild-type)				
2A	HR+/HER2-Advanced Breast Cancer (post-CDK4/6i, TP53 mutant)	Samuraciclib + Fulvestrant	6	Median Progression-Free Survival (mPFS)	1.8 months[6][7]
2A	HR+/HER2-Advanced Breast Cancer (post-CDK4/6i, no liver metastases)	Samuraciclib + Fulvestrant	17	Median Progression-Free Survival (mPFS)	Not reached (≥ 48 weeks) [8][9]
2A	HR+/HER2-Advanced Breast Cancer (post-CDK4/6i, with liver metastases)	Samuraciclib + Fulvestrant	14	Median Progression-Free Survival (mPFS)	11.9 weeks[8][9]

Table 2: Phase 2 MORPHEUS Trial (NCT03280563) - Combination Data[9][10][11]

Patient Subgroup	Treatment	N	Median Progression-Free Survival (mPFS)
Overall	Samuraciclib + Giredestrant	15	-
TP53 wild-type	Samuraciclib + Giredestrant	-	14.2 months
TP53 mutant	Samuraciclib + Giredestrant	-	1.8 months
No liver metastases	Samuraciclib + Giredestrant	-	14.2 months
With liver metastases	Samuraciclib + Giredestrant	-	1.8 months

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are outlines of key experimental protocols employed in the early-phase evaluation of Samuraciclib.

Phase 1/2 Modular Study (NCT03363893)

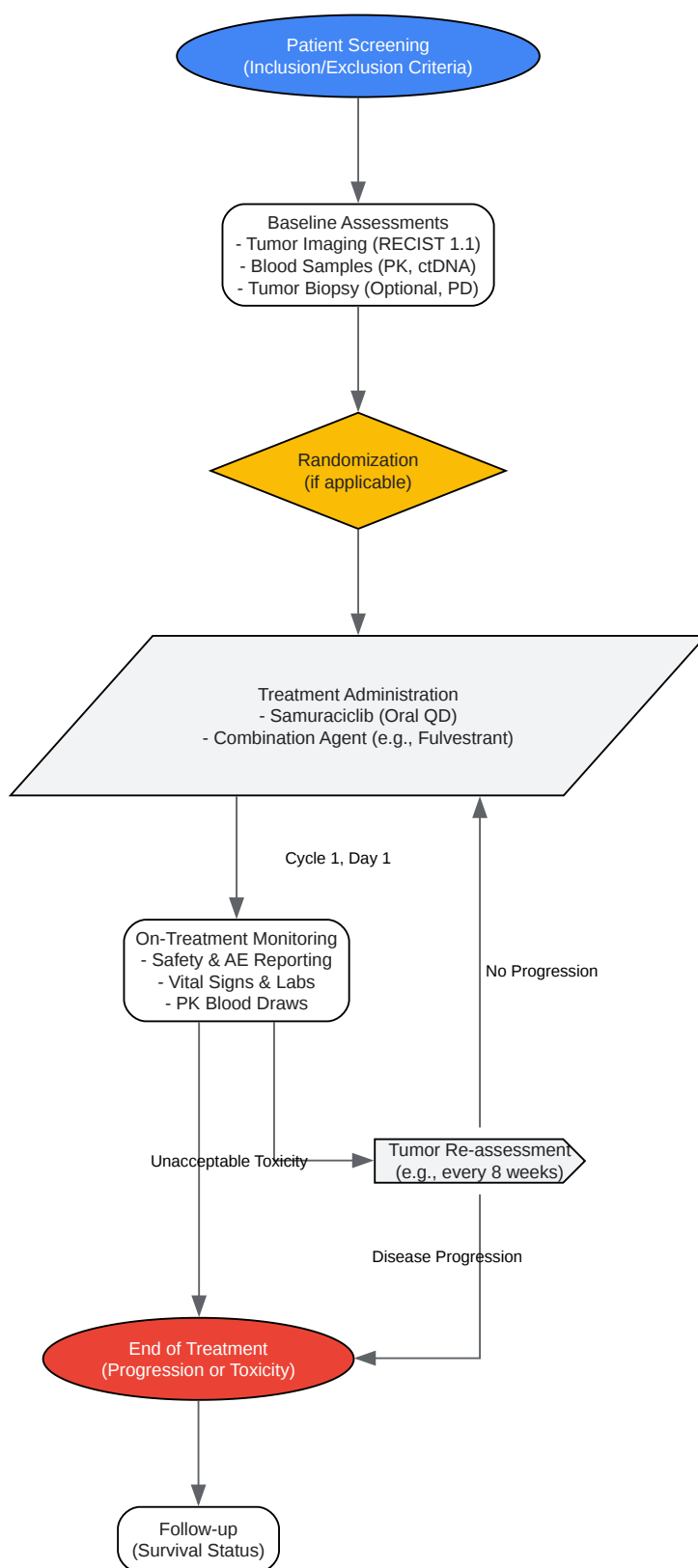
- Study Design: A multi-modular, open-label study evaluating the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of Samuraciclib.[\[2\]](#)[\[5\]](#)[\[4\]](#)
 - Module 1A: Dose escalation of Samuraciclib monotherapy in patients with advanced solid tumors to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[\[2\]](#)[\[4\]](#) A paired biopsy cohort was included to assess PD effects.[\[2\]](#)[\[4\]](#)
 - Module 1B-1: Expansion cohort evaluating Samuraciclib monotherapy in patients with locally advanced or metastatic TNBC.[\[4\]](#)

- Module 2A: Evaluation of Samuraciclib in combination with fulvestrant in patients with HR+/HER2- advanced breast cancer who had progressed on a CDK4/6 inhibitor.[4][10]
- Key Eligibility Criteria:
 - General: Patients with advanced, histologically confirmed solid malignancies who have exhausted standard therapeutic options.[2]
 - Module 2A: Histologically confirmed HR+/HER2- metastatic or locally advanced breast cancer with documented disease progression on or after CDK4/6 inhibitor therapy.[10]
- Dosing:
 - Monotherapy (Dose Escalation): Ascending oral doses of Samuraciclib (e.g., 120 mg, 240 mg, 360 mg, 480 mg once daily [QD]).[4] The MTD was established at 360 mg QD.[5][4]
 - Combination Therapy: Samuraciclib (240 mg or 360 mg QD) with fulvestrant (500 mg intramuscularly on days 1, 15, and 29, then monthly).[8][9]
- Assessments:
 - Safety and Tolerability: Monitored through adverse event (AE) reporting, physical examinations, vital signs, and clinical laboratory tests.[5]
 - Pharmacokinetics: Plasma concentrations of Samuraciclib were measured at various time points to determine key PK parameters.[5]
 - Pharmacodynamics:
 - Paired Biopsies: Tumor biopsies were taken before and after treatment to assess for changes in biomarkers, such as phosphorylated RNA Polymerase II.[2][5]
 - Circulating Tumor DNA (ctDNA): Baseline liquid biopsies were analyzed to determine TP53 and other mutational statuses.[11]
 - Efficacy: Tumor responses were evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 at baseline and regular intervals.[11]

MORPHEUS Platform Trial (NCT03280563)

- Study Design: A Phase 1b/2 global, open-label, randomized, umbrella platform trial designed to accelerate the development of combination therapies.[\[12\]](#) The Samuraciclib arm evaluated its combination with the oral selective estrogen receptor degrader (SERD) giredestrant.[\[13\]](#)
[\[12\]](#)
- Key Eligibility Criteria: Patients with HR+/HER2- metastatic breast cancer resistant to CDK4/6 inhibitors.[\[12\]](#)
- Assessments: Similar to the modular study, assessments included safety, tolerability, and efficacy (PFS).

Experimental Workflow Diagram



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Caption: A typical clinical trial workflow for evaluating Samuraciclib.

Conclusion

Early-phase clinical trials of Samuraciclib have demonstrated a manageable safety profile and encouraging signs of anti-tumor activity, both as a monotherapy and in combination with endocrine therapies.[5][12] The data from the modular study (NCT03363893) and the MORPHEUS trial (NCT03280563) are particularly promising in heavily pretreated HR+/HER2- advanced breast cancer patients.[8][14] Notably, TP53 wild-type status and the absence of liver metastases have emerged as potential predictive biomarkers for improved progression-free survival, highlighting a path towards a biomarker-driven patient selection strategy.[7][13] Ongoing and future studies will further delineate the efficacy of Samuraciclib in various cancer types and combination regimens, with the potential to address significant unmet needs in oncology.

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